

An In-Depth Technical Guide to 2-(Methylsulfonyl)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Methylsulfonyl)benzaldehyde

Cat. No.: B1585285

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **2-(Methylsulfonyl)benzaldehyde**, a key chemical intermediate. We will delve into its fundamental properties, spectroscopic profile, synthesis, and safety considerations, offering insights valuable for its application in research and development.

Core Molecular Attributes

2-(Methylsulfonyl)benzaldehyde is an aromatic compound characterized by a benzaldehyde ring substituted with a methylsulfonyl group at the ortho position.

Chemical Structure and Formula

The structure of **2-(Methylsulfonyl)benzaldehyde** consists of a benzene ring with an aldehyde group (-CHO) and a methylsulfonyl group (-SO₂CH₃) attached to adjacent carbon atoms (position 1 and 2, respectively).

Molecular Formula: C₈H₈O₃S

IUPAC Name: **2-(Methylsulfonyl)benzaldehyde**

CAS Number: 5395-89-1

Molecular Weight: 184.21 g/mol

Below is a diagram illustrating the chemical structure of **2-(Methylsulfonyl)benzaldehyde**.

Caption: Chemical structure of **2-(Methylsulfonyl)benzaldehyde**.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-(Methylsulfonyl)benzaldehyde** is provided in the table below.

Property	Value	Source
Physical Form	Solid	
InChI	1S/C8H8O3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-6H,1H3	
InChI Key	HFOCAQPWSXBFFN-UHFFFAOYSA-N	
SMILES	CS(=O) (=O)C1=CC=CC=C1C=O	

Spectroscopic Profile for Structural Elucidation

Spectroscopic data is crucial for the confirmation of the structure and purity of **2-(Methylsulfonyl)benzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

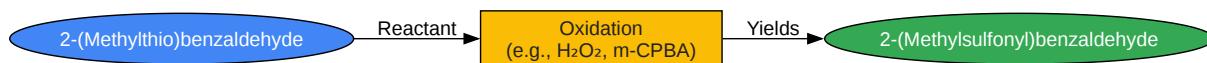
- **¹H NMR:** The proton NMR spectrum provides characteristic signals for the aldehyde proton, the aromatic protons, and the methyl protons of the sulfonyl group. The aldehyde proton typically appears as a singlet in the downfield region (around 10 ppm). The aromatic protons will show complex splitting patterns in the aromatic region (7-8.5 ppm) due to their ortho, meta, and para relationships. The methyl group protons will appear as a sharp singlet further upfield (around 3 ppm). A ¹H NMR spectrum for 2-methylsulfonylbenzaldehyde is available for reference.
- **¹³C NMR:** The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde (typically >190 ppm), the aromatic carbons (120-150 ppm), and the methyl carbon

of the sulfonyl group (around 45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of **2-(Methylsulfonyl)benzaldehyde** will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

- C=O Stretch (Aldehyde): A strong absorption band around 1700 cm^{-1} .
- C-H Stretch (Aldehyde): Two weaker bands around 2720 and 2820 cm^{-1} .
- S=O Stretch (Sulfone): Two strong absorption bands, typically in the ranges of $1350\text{-}1300\text{ cm}^{-1}$ (asymmetric) and $1160\text{-}1120\text{ cm}^{-1}$ (symmetric).
- Aromatic C-H Stretch: Bands above 3000 cm^{-1} .
- Aromatic C=C Stretch: Peaks in the $1600\text{-}1450\text{ cm}^{-1}$ region.


Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **2-(Methylsulfonyl)benzaldehyde**, the molecular ion peak (M^+) would be observed at an m/z corresponding to its molecular weight of 184.21.

Synthesis of **2-(Methylsulfonyl)benzaldehyde**

The synthesis of sulfonyl compounds, including **2-(Methylsulfonyl)benzaldehyde**, is of significant interest in medicinal chemistry due to their diverse biological activities. While a specific, detailed, and publicly available experimental protocol for the synthesis of **2-(Methylsulfonyl)benzaldehyde** is not readily found in the provided search results, a general synthetic strategy can be inferred from related transformations. A common approach involves the oxidation of the corresponding sulfide.

A plausible synthetic route is outlined below. This is a generalized procedure and would require optimization for specific laboratory conditions.

[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for **2-(Methylsulfonyl)benzaldehyde**.

Illustrative Experimental Protocol (Hypothetical)

Objective: To synthesize **2-(Methylsulfonyl)benzaldehyde** via the oxidation of 2-(methylthio)benzaldehyde.

Materials:

- 2-(Methylthio)benzaldehyde
- Hydrogen peroxide (30% solution)
- Acetic acid
- Dichloromethane
- Sodium bicarbonate solution (saturated)
- Magnesium sulfate (anhydrous)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(methylthio)benzaldehyde in a suitable solvent such as acetic acid.
- Addition of Oxidant: Cool the solution in an ice bath. Slowly add hydrogen peroxide dropwise to the stirred solution. The temperature should be carefully monitored and maintained below a certain threshold to control the exothermicity of the reaction.

- Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing dichloromethane and water. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to obtain pure **2-(Methylsulfonyl)benzaldehyde**.
- Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis.

Rationale for Experimental Choices:

- Oxidizing Agent: Hydrogen peroxide is a common and relatively safe oxidizing agent for converting sulfides to sulfones. Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) could also be employed.
- Solvent: Acetic acid is often used as a solvent for such oxidations as it can activate the hydrogen peroxide.
- Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like **2-(Methylsulfonyl)benzaldehyde**.

Applications in Drug Discovery and Development

Aromatic aldehydes and sulfone-containing molecules are important pharmacophores in medicinal chemistry.

- Building Block: **2-(Methylsulfonyl)benzaldehyde** serves as a versatile starting material for the synthesis of more complex molecules
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-(Methylsulfonyl)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585285#structure-and-formula-of-2-methylsulfonylbenzaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com